molecular formula C21H19ClN4O2 B8535622 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid

3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid

Cat. No.: B8535622
M. Wt: 394.9 g/mol
InChI Key: OQCIJXPBXWPKTB-UHFFFAOYSA-N
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Description

3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid is a complex organic compound that features a triazole ring, a benzyl group, and a cyclobutanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the use of a one-pot multicomponent reaction. This method can involve the reaction of o-propargyl salicylaldehyde, β-keto compounds, ammonium acetate, and organic azides under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to reduce double bonds or other reducible groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C21H19ClN4O2/c22-18-6-7-19(16(11-18)8-15-9-17(10-15)21(27)28)24-20-12-23-25-26(20)13-14-4-2-1-3-5-14/h1-8,11-12,17,24H,9-10,13H2,(H,27,28)

InChI Key

OQCIJXPBXWPKTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=CC2=C(C=CC(=C2)Cl)NC3=CN=NN3CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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